molecular formula C6H12O6 B1606791 alpha-D-Talopyranose CAS No. 7282-81-7

alpha-D-Talopyranose

Cat. No.: B1606791
CAS No.: 7282-81-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-URLGYRAOSA-N
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Description

Alpha-D-Talopyranose: is a monosaccharide belonging to the class of aldoses. It is a six-carbon sugar (hexose) with an aldehyde group, and it exists predominantly in its pyranose form, which is a six-membered ring structure. This compound is one of the stereoisomers of talose, differing in the spatial arrangement of its hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Talopyranose can be synthesized through various chemical routes. One common method involves the oxidation of D-talose, followed by cyclization to form the pyranose ring. The reaction conditions typically include the use of oxidizing agents such as bromine water or nitric acid, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using biotechnological methods involving the fermentation of specific microorganisms that can convert glucose or other sugars into talose derivatives .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Talopyranose undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form talonic acid.

    Reduction: Reduction of this compound yields talitol.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Acyl chlorides, alkyl halides under basic conditions.

Major Products

Scientific Research Applications

Alpha-D-Talopyranose has several applications in scientific research:

    Chemistry: Used as a reference compound in stereochemical studies and as a starting material for the synthesis of other complex carbohydrates.

    Biology: Studied for its role in carbohydrate metabolism and its interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including its role in glycosylation processes and as a precursor for drug synthesis.

    Industry: Used in the production of certain biodegradable polymers and as a component in some food additives.

Mechanism of Action

The mechanism of action of alpha-D-Talopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity .

Comparison with Similar Compounds

Alpha-D-Talopyranose can be compared with other similar compounds such as:

    Alpha-D-Glucopyranose: Similar in structure but differs in the configuration of the hydroxyl group at the C-4 position.

    Alpha-D-Galactopyranose: Differs in the configuration of the hydroxyl group at the C-4 position.

    Alpha-D-Mannopyranose: Differs in the configuration of the hydroxyl group at the C-2 position.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of stereochemistry on biochemical processes .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-URLGYRAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015882
Record name alpha-​D-​Talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7282-81-7
Record name α-D-Talopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7282-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Talopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-​D-​Talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-talopyranose
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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